N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C14H9Cl2N5O3S and its molecular weight is 398.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.9803157 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some imidazole and thiazole derivatives have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of similar compounds can be affected by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the target cells or organisms .
Biochemical Analysis
Biochemical Properties
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to altered cellular responses to oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitropyrazol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5O3S/c15-8-1-2-10(11(16)3-8)12-7-25-14(18-12)19-13(22)6-20-5-9(4-17-20)21(23)24/h1-5,7H,6H2,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELGBYAYPUIDGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.